molecular formula C19H14N2O2 B5775386 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5775386
M. Wt: 302.3 g/mol
InChI Key: DGKRYRJIDZQVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in scientific research over the years. This compound has a unique chemical structure that makes it a potential candidate for various applications, including drug discovery and development. In

Mechanism of Action

The mechanism of action of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has also been shown to inhibit the growth of various cancer cell lines and bacteria.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. Additionally, this compound has shown excellent stability and solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole. One of the most significant areas of research is in drug discovery and development. This compound has shown potential in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully. Furthermore, research is needed to explore the potential of this compound in other scientific research areas, such as bioimaging and organic synthesis.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown significant potential in scientific research. This compound has been used in various applications, including drug discovery and development, bioimaging, and organic synthesis. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Although this compound has several advantages, it is essential to use appropriate safety measures when handling it. Future research is needed to explore its potential in various scientific research areas and to understand its mechanism of action fully.

Synthesis Methods

The synthesis of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-naphthol, benzyl chloride, and phenylglyoxal with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is typically high, ranging from 70-90%.

Scientific Research Applications

5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, it has also been used in the development of fluorescent probes for bioimaging and as a catalyst in organic synthesis.

Properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-20-18(23-21-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRYRJIDZQVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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